1-(6-Aminopyridazin-3-yl)ethan-1-one
Description
1-(6-Aminopyridazin-3-yl)ethan-1-one is a heterocyclic ketone featuring a pyridazine ring substituted with an amino group at the 6-position and an acetyl group at the 3-position. Pyridazine derivatives are notable for their electron-deficient aromatic systems, which enhance reactivity in nucleophilic substitution and coordination chemistry.
Properties
IUPAC Name |
1-(6-aminopyridazin-3-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-4(10)5-2-3-6(7)9-8-5/h2-3H,1H3,(H2,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMJAVOQKCQJOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NN=C(C=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(6-Aminopyridazin-3-yl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 3-chloropyridazine with ethylamine, followed by oxidation to introduce the ethanone group. The reaction typically proceeds under mild conditions, with the use of a base such as sodium hydroxide to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistent production. The use of automated systems allows for precise control over reaction parameters, leading to scalable production.
Chemical Reactions Analysis
Types of Reactions
1-(6-Aminopyridazin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.
Major Products
Oxidation: Produces oxo derivatives.
Reduction: Yields alcohol derivatives.
Substitution: Results in halogenated compounds.
Scientific Research Applications
Antimalarial Activity
The compound has been evaluated for its antimalarial properties, demonstrating significant in vitro activity against P. falciparum with an effective concentration (EC50) as low as 14.8 nM . In vivo studies using mouse models have shown that it can clear parasitemia effectively, achieving over 99% parasite clearance at specific dosages .
Inhibition of Myeloperoxidase (MPO)
Another critical application is in the context of inflammatory diseases. Research indicates that derivatives of aminopyridines, including those related to 1-(6-Aminopyridazin-3-yl)ethan-1-one, act as potent mechanism-based inhibitors of myeloperoxidase (MPO). MPO is associated with oxidative stress and inflammation in cardiovascular diseases . These compounds have demonstrated high oral bioavailability and the ability to inhibit MPO activity effectively in vivo, making them valuable for studying chronic inflammatory conditions .
Case Study 1: Antimalarial Efficacy
A study focused on the development of PfFNT inhibitors highlighted the structural modifications leading to increased potency and reduced cytotoxicity. The introduction of p-amino or p-anilide groups significantly enhanced the in vitro activity by an order of magnitude compared to earlier compounds .
| Compound | EC50 (nM) | In Vivo Activity (%) | Comments |
|---|---|---|---|
| 7e | 14.8 | 34.2% at 30 mg/kg | Secondary amine variant |
| 8a | 49.8 | 99.7% at 50 mg/kg | Anilide variant with higher efficacy |
Case Study 2: MPO Inhibition
In a study exploring MPO inhibition, compounds related to this compound were tested for their ability to block MPO-dependent vasomotor dysfunction. The findings revealed that these inhibitors not only reduced MPO activity but also improved vascular function in rat models .
| Compound | Inhibition (%) | Oral Bioavailability | Model Used |
|---|---|---|---|
| Aminopyridine 2 | >80% | High | Mouse model of peritonitis |
Mechanism of Action
The mechanism by which 1-(6-Aminopyridazin-3-yl)ethan-1-one exerts its effects involves interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the ethanone group can participate in various chemical interactions, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features of 1-(6-Aminopyridazin-3-yl)ethan-1-one with analogous compounds:
Key Observations:
- Electron-Deficient Systems: Pyridazine (in the target compound) is more electron-deficient than pyridine or benzofuran, enhancing reactivity toward nucleophiles .
- Biological Relevance: Benzimidazole and benzofuran analogs exhibit antimicrobial and bioactive properties, suggesting the target compound could serve similar roles if functionalized appropriately .
Biological Activity
1-(6-Aminopyridazin-3-yl)ethan-1-one, a compound with the molecular formula CHNO, has garnered interest in biological research due to its potential therapeutic applications. This article explores the compound's biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 139.14 g/mol
- Structure : The compound features a pyridazine ring, which is crucial for its biological activity.
This compound exhibits various biological activities, particularly as an inhibitor of specific enzymes and receptors. The following mechanisms have been identified:
- Inhibition of Fatty Acid-Binding Protein 4 (FABP4) : Research indicates that derivatives of pyridazinones, including this compound, can act as effective inhibitors of FABP4, which is implicated in metabolic diseases and cancer progression. A study reported an IC value of 1.57 μM for a related compound, suggesting potential for further optimization in drug design targeting FABP4 .
- Myeloperoxidase (MPO) Inhibition : Similar compounds have been shown to inhibit MPO, an enzyme linked to oxidative stress and inflammation. Inhibitors of MPO can mitigate vasomotor dysfunction and have implications in treating cardiovascular diseases .
Case Studies and Experimental Data
Table 1 summarizes key findings from recent studies involving this compound and its analogs:
Safety and Toxicology
The safety profile of this compound has been assessed through various toxicological studies. According to the CompTox database, the compound does not exhibit significant hazards under standard testing conditions . This aspect is crucial for its development as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
